

physical and chemical properties of 1,1-Diethoxyhex-2-yne

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Compound of Interest

Compound Name: 1,1-Diethoxyhex-2-yne

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In-Depth Technical Guide: 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **1,1-Diethoxyhex-2-yne** is limited in publicly available literature. This guide has been compiled using information on analogous compounds and general principles of organic chemistry. All experimental protocols and predicted data should be treated as hypothetical and require experimental validation.

Introduction

1,1-Diethoxyhex-2-yne is an acetylenic acetal, a class of organic compounds characterized by the presence of both an alkyne and an acetal functional group. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis. The alkyne moiety can undergo a variety of transformations, including reduction, oxidation, and cycloaddition reactions, while the acetal group serves as a protected carbonyl, which can be deprotected under acidic conditions to reveal an aldehyde or ketone. This guide provides an overview of the predicted physical and chemical properties of **1,1-Diethoxyhex-2-yne**, along with postulated experimental protocols for its synthesis and reactions, based on related structures.

Physical and Chemical Properties

Quantitative data for **1,1-Diethoxyhex-2-yne** is not readily available. The following table summarizes known data for the parent alkyne, hex-2-yne, and provides estimated values for the target compound based on structural similarities and general chemical principles.

Table 1: Physical and Chemical Properties

Property	Hex-2-yne (Experimental)	1,1-Diethoxyhex-2-yne (Predicted)	Data Source
Molecular Formula	C ₆ H ₁₀	C ₁₀ H ₁₈ O ₂	-
Molecular Weight	82.15 g/mol	170.25 g/mol	[1]
Boiling Point	84 °C	180-200 °C	[2] (Predicted value is an estimate)
Density	0.731 g/mL	~0.9 g/mL	[2] (Predicted value is an estimate)
Refractive Index	1.414	~1.44	[2] (Predicted value is an estimate)
Solubility	Insoluble in water, soluble in organic solvents.	Insoluble in water, soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents).	General chemical knowledge

Synthesis

A plausible synthetic route to **1,1-Diethoxyhex-2-yne** involves the alkylation of a smaller acetylenic acetal. The following proposed experimental protocol is based on the alkylation of 1,1-diethoxy-2-propyne.

Proposed Synthesis of 1,1-Diethoxyhex-2-yne

Reaction Scheme:

Caption: Proposed synthesis workflow for **1,1-Diethoxyhex-2-yne**.

Chemical Reactivity

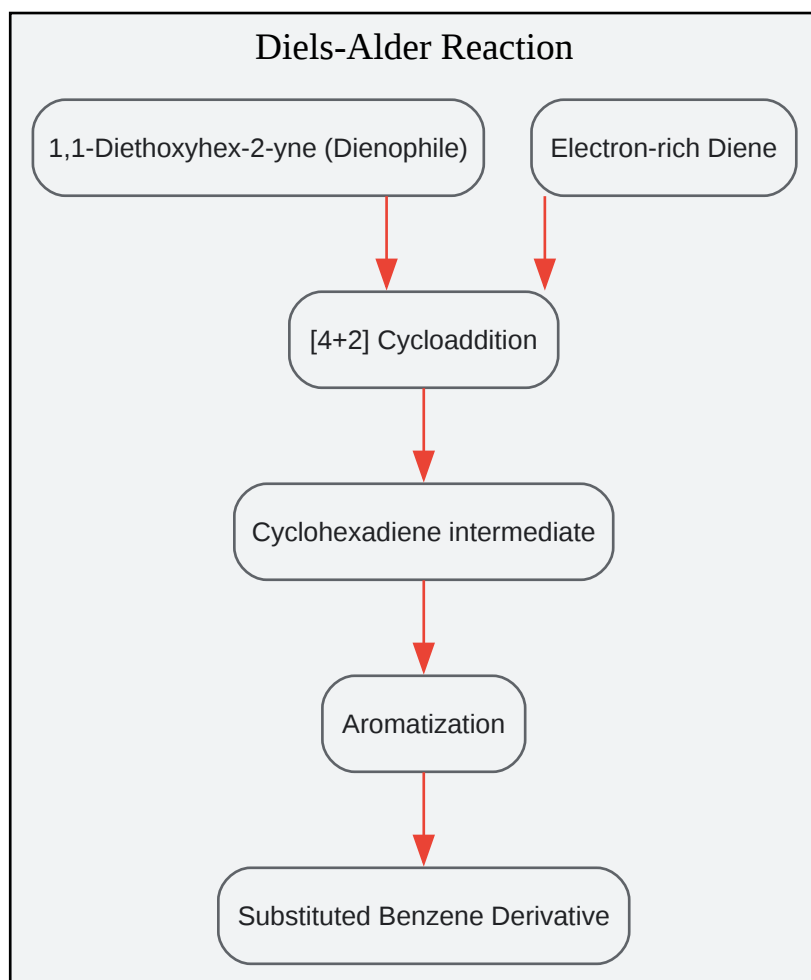
The chemical reactivity of **1,1-Diethoxyhex-2-yne** is dictated by its two primary functional groups: the alkyne and the acetal.

Reactions of the Alkyne Moiety

The internal alkyne can undergo various addition reactions.

- Hydrogenation:
 - Complete Reduction: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne to the corresponding alkane, 1,1-diethoxyhexane.
 - Partial Reduction (to cis-alkene): Use of Lindlar's catalyst will yield the (Z)-1,1-diethoxyhex-2-ene.
 - Partial Reduction (to trans-alkene): Reduction with sodium in liquid ammonia will produce (E)-1,1-diethoxyhex-2-ene.
- Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will lead to the corresponding di- and tetra-haloalkanes.
- Hydrohalogenation: Addition of HX (e.g., HBr, HCl) will proceed according to Markovnikov's rule, though with an internal alkyne, a mixture of regioisomers is possible.
- Cycloaddition Reactions: Acetylenic compounds can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. While the acetal is not strongly activating, reactions with electron-rich dienes under thermal conditions could potentially lead to cycloaddition products. Based on studies of similar compounds, the expected product would be a substituted benzene derivative formed after initial cycloaddition and subsequent aromatization.

Signaling Pathway for a Hypothetical Diels-Alder Reaction:



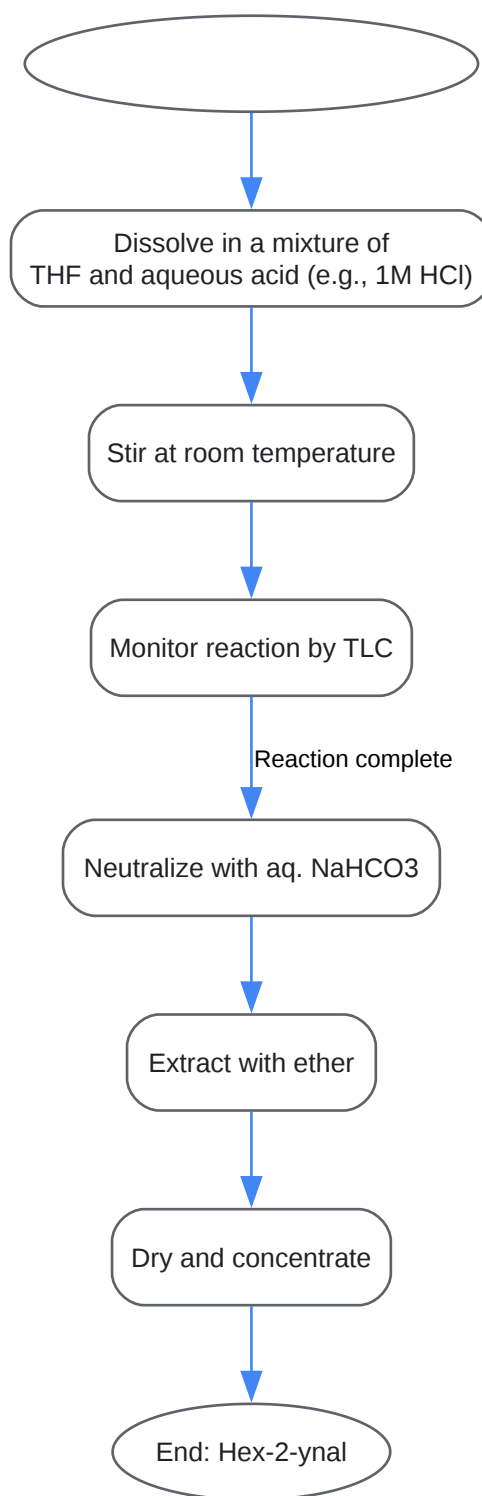
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Caption: Hypothetical Diels-Alder reaction pathway.

Reactions of the Acetal Moiety

- Hydrolysis: The acetal group is stable under neutral and basic conditions but can be hydrolyzed in the presence of aqueous acid (e.g., HCl, H₂SO₄) to yield the corresponding carbonyl compound, hex-2-ynal. This reaction is useful for deprotection strategies in multi-step syntheses.

Experimental Workflow for Acetal Hydrolysis:



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Caption: Workflow for the hydrolysis of **1,1-Diethoxyhex-2-yne**.

Predicted Spectroscopic Data

While experimental spectra are not available, the following table presents predicted key spectroscopic features for **1,1-Diethoxyhex-2-yne** based on the analysis of its functional groups.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies
^1H NMR	δ 4.5-5.0 (t, 1H, $-\text{CH}(\text{OEt})_2$) δ 3.4-3.8 (q, 4H, $-\text{OCH}_2\text{CH}_3$) δ 2.1-2.3 (t, 2H, $-\text{C}\equiv\text{C}-\text{CH}_2-$) δ 1.4-1.6 (m, 2H, $-\text{CH}_2\text{CH}_3$) δ 1.1-1.3 (t, 6H, $-\text{OCH}_2\text{CH}_3$) δ 0.9-1.0 (t, 3H, $-\text{CH}_2\text{CH}_3$)
^{13}C NMR	δ 90-100 ($-\text{CH}(\text{OEt})_2$) δ 75-85 ($-\text{C}\equiv\text{C}-$) δ 60-65 ($-\text{OCH}_2\text{CH}_3$) δ 20-30 ($-\text{CH}_2-$) δ 15-20 ($-\text{OCH}_2\text{CH}_3$) δ 10-15 ($-\text{CH}_3$)
IR Spectroscopy	2200-2260 cm^{-1} ($\text{C}\equiv\text{C}$ stretch, weak) 1050-1150 cm^{-1} (C-O stretch, strong)
Mass Spectrometry	Molecular Ion (M^+): $m/z = 170$ Common fragments: loss of $-\text{OEt}$ ($m/z = 125$), loss of $-\text{CH}(\text{OEt})_2$ ($m/z = 73$)

Safety and Handling

As with any chemical, **1,1-Diethoxyhex-2-yne** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is unavailable, so it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

1,1-Diethoxyhex-2-yne represents a potentially valuable, though currently understudied, synthetic intermediate. Its dual functionality allows for a range of chemical transformations, making it an attractive target for synthetic chemists. The information presented in this guide, while largely based on extrapolation from related compounds, provides a solid foundation for

future research and development involving this molecule. All proposed methodologies and predicted data require experimental verification.

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References

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- 2. hex-2-yne [stenutz.eu]
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